
MK-0354
Übersicht
Beschreibung
MK-0354 ist eine Verbindung, die als partieller Agonist des GPR109A-Rezeptors, auch bekannt als Hydroxy-Carbonsäure-Rezeptor 2, wirkt. Dieser Rezeptor ist an der Regulation des Lipidstoffwechsels und der Entzündung beteiligt. This compound wurde auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Dyslipidämie und Atherosklerose untersucht .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Herstellung von 5,5-kondensierten Pyrazolen. Die wichtigsten Schritte umfassen die Bildung des Pyrazolrings und die anschließende Funktionalisierung, um die gewünschte Rezeptoraktivität zu erreichen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung geeigneter Lösungsmittel, Katalysatoren und Temperaturkontrolle, um die Bildung des gewünschten Produkts sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich eine Skalierung der Synthesewege umfassen, die in Laboreinstellungen verwendet werden. Dazu gehören die Optimierung der Reaktionsbedingungen für größere Chargen, die Sicherstellung einer gleichmäßigen Qualität und Ausbeute sowie die Implementierung von Reinigungsprozessen, um die Verbindung in reiner Form zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MK-0354 involves the preparation of 5,5-fused pyrazoles. The key steps include the formation of the pyrazole ring and subsequent functionalization to achieve the desired receptor activity. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification processes to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Receptor Binding Interactions
MK-0354 binds to the human hydroxycarboxylic acid receptor 2 (HCA2) through a tetrazole moiety, which acts as a carboxylate isostere. Critical interactions include:
-
Salt-bridge formation : The tetrazole group interacts with residue R111<sup>3.36</sup> in the orthosteric binding pocket of HCA2. Unlike niacin (which uses a carboxylic acid group), this compound’s bulkier tetrazole disrupts the optimal "up" conformation of R111<sup>3.36</sup>, weakening binding affinity .
-
Hydrogen bonding : The hydroxyl group on the pyridine ring forms a hydrogen bond with Q112<sup>3.37</sup> , stabilizing the ligand-receptor complex .
-
Hydrophobic interactions : Residues F193<sup>5.43</sup> , F255<sup>6.59</sup> , and F276<sup>7.34</sup> create a hydrophobic environment that restricts conformational changes in R251<sup>6.55</sup> , limiting downstream signaling .
Agonist Activity and Mutagenesis Studies
This compound exhibits partial agonism compared to niacin due to its structural constraints:
-
Key mutations affecting activity :
Functional Selectivity (Biased Signaling)
This compound acts as a G protein-biased agonist , selectively activating G<sub>i/o</sub> pathways without recruiting β-arrestin:
-
In HEK-293 cells expressing GPR109A, this compound reduces cAMP levels (EC<sub>50</sub> ~2.5 µM) but fails to induce β-arrestin conformational changes or receptor internalization .
-
This bias explains its anti-lipolytic efficacy without causing flushing , a side effect linked to β-arrestin-dependent prostaglandin release .
Competitive Binding Assays
In vitro studies using [<sup>3</sup>H]nicotinic acid show this compound competes for the orthosteric site of GPR109A:
-
Binding affinity (K<sub>i</sub>) : ~250 µM (compared to niacin’s K<sub>i</sub> of 50 nM) .
-
Assay conditions: 50 nM [<sup>3</sup>H]nicotinic acid, 30 µg membrane protein, 4-hour incubation .
Comparative Analysis with Structural Analogs
This compound’s tetrazole group confers distinct pharmacological properties:
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zum Studium von Rezeptor-Ligand-Wechselwirkungen und zur Entwicklung von Rezeptoragonisten.
Biologie: MK-0354 wird verwendet, um die Rolle von GPR109A im Lipidstoffwechsel und bei Entzündungen zu untersuchen.
Medizin: Es wurde als potenzielles Therapeutikum zur Behandlung von Dyslipidämie und Atherosklerose untersucht, da es die Lipidspiegel modulieren und Entzündungen reduzieren kann.
Industrie: This compound kann Anwendungen bei der Entwicklung neuer Medikamente haben, die auf den Lipidstoffwechsel und entzündliche Signalwege abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an den GPR109A-Rezeptor bindet und ihn aktiviert. Diese Aktivierung führt zur Hemmung der Adenylatcyclase, was zu einem verringerten Spiegel an cyclischem Adenosinmonophosphat (cAMP) führt. Die Verringerung des cAMP-Spiegels hemmt anschließend die Lipolyse in Adipozyten, was zu einem verringerten Plasma-freien Fettsäurespiegel führt. Darüber hinaus wurde gezeigt, dass this compound den Flush-Effekt, der durch Nikotinsäure induziert wird, blockiert, was es zu einem geeigneten Kandidaten für weitere Studien zur Behandlung von Dyslipidämie macht .
Wirkmechanismus
MK-0354 exerts its effects by binding to and activating the GPR109A receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently inhibits lipolysis in adipocytes, leading to decreased plasma free fatty acid levels. Additionally, this compound has been shown to block the flushing effect induced by nicotinic acid, making it a suitable candidate for further study in the treatment of dyslipidemia .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nikotinsäure: Ein bekannter GPR109A-Agonist, der zur Behandlung von Dyslipidämie verwendet wird.
Acipimox: Ein weiterer GPR109A-Agonist mit ähnlichen lipidsenkenden Wirkungen.
Acifran: Ein synthetischer Agonist von GPR109A mit potenziellen therapeutischen Anwendungen
Einzigartigkeit von MK-0354
This compound ist einzigartig unter den GPR109A-Agonisten aufgrund seiner partiellen Agonismus, der es ermöglicht, die Rezeptoraktivität zu modulieren, ohne signifikante Nebenwirkungen wie Flush zu verursachen. Dies macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Therapeutikum für Lipidstörungen .
Biologische Aktivität
MK-0354 is a novel compound recognized as a partial agonist of the GPR109A receptor, which is associated with lipid metabolism and inflammatory responses. The biological activity of this compound has been the subject of various studies, particularly concerning its effects on plasma free fatty acids (FFA) and its potential therapeutic applications in dyslipidemia.
This compound functions primarily through its interaction with the GPR109A receptor, which is activated by niacin. This receptor is crucial in mediating the effects of niacin on lipid metabolism, particularly in reducing plasma FFA levels and influencing cholesterol profiles. The compound's structure includes a tetrazole moiety, which serves as an isostere for the carboxylic acid group found in niacin. This modification impacts its binding affinity and agonistic activity compared to niacin itself .
Clinical Studies
-
Phase I Studies :
- In two Phase I studies involving healthy male subjects, this compound was administered in single doses ranging from 300 mg to 4000 mg. Results indicated significant dose-dependent reductions in plasma FFA levels within 5 hours post-administration .
- Multiple doses (up to 3600 mg over 7 days) demonstrated sustained suppression of FFA levels comparable to that achieved with a single dose of extended-release niacin (Niaspan) .
-
Phase II Study :
- A Phase II study evaluated this compound at a dosage of 2.5 g once daily for four weeks in dyslipidemic patients. Although the treatment resulted in minimal flushing—a common side effect associated with niacin—the study reported no clinically significant changes in lipid profiles, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels .
Efficacy Data
The following table summarizes the key findings from clinical studies regarding this compound's effects on lipid levels:
Study Phase | Dosage | FFA Reduction | Flushing | Lipid Changes |
---|---|---|---|---|
Phase I | 300 mg - 4000 mg | Significant | Minimal | Not assessed |
Phase II | 2.5 g daily | Minimal | Minimal | HDL: +0.4%, LDL: -9.8%, Triglycerides: -5.8% |
Case Studies and Research Findings
Research findings highlight the potential therapeutic applications of this compound in managing dyslipidemia without the adverse flushing effects commonly associated with traditional niacin therapy.
- Animal Studies :
- Comparative Studies :
Q & A
Basic Research Questions
Q. How was MK-0354's selectivity for the HCA2 receptor experimentally validated?
- Methodological Answer : this compound was screened against 318 GPCRs using high-throughput functional assays to assess off-target activity. Selectivity was confirmed by its lack of activity on other receptors, with further validation through radioligand binding assays and mutagenesis studies on the HCA2 receptor (e.g., R111K mutation). In vivo pharmacokinetic studies in rodent models confirmed its tissue-specific distribution and absence of vasodilation effects .
Q. What structural features of this compound contribute to its partial agonism at HCA2?
- Methodological Answer : Structure-activity relationship (SAR) studies revealed that fluorophenyl substituents enhance this compound's binding affinity and partial agonism. Computational docking using the resolved hHCA2 structure (PDB: 7XK2) identified interactions at residues N86A²·⁶³ and K164A⁴·⁶². Mutagenesis experiments (e.g., W91Fᴱᶜᴸ¹) further clarified the role of hydrophobic pockets in stabilizing the compound-receptor complex .
Q. Which experimental models are appropriate for studying this compound's metabolic effects?
- Methodological Answer : Rodent models with HCA2 knockouts or tissue-specific overexpression are critical for isolating this compound's effects. Dose-response studies in wild-type vs. knockout mice, combined with plasma free fatty acid (FFA) measurements, differentiate receptor-mediated actions from off-target effects. Ethical approval for animal protocols and adherence to ARRIVE guidelines are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies may arise from species-specific receptor variations or pharmacokinetic limitations. To address this:
Perform cross-species receptor activation assays (e.g., human vs. murine HCA2).
Use LC-MS/MS to quantify tissue-specific drug concentrations and correlate with pharmacodynamic outcomes.
Apply physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and receptor occupancy .
Q. What strategies optimize this compound analogs for enhanced receptor selectivity and reduced off-target effects?
- Methodological Answer :
- Virtual Screening : Use ZINC database filters for tetrazole-containing analogs, prioritizing compounds with logP < 3 and polar surface area >80 Ų to improve CNS exclusion.
- Mutagenesis Libraries : Test analogs against a hHCA2 mutant library (e.g., R111K3.36) to identify mutations that amplify efficacy while minimizing endogenous ligand (e.g., niacin) cross-reactivity.
- SAR by NMR : Validate binding poses using nuclear magnetic resonance to detect conformational changes in the receptor .
Q. How should researchers design studies to address conflicting data on this compound's plasma protein binding and in vivo activity?
- Methodological Answer :
Use equilibrium dialysis to measure plasma protein binding across species (human, rat, mouse).
Compare free drug concentrations with in vitro EC₅₀ values to calculate unbound receptor occupancy.
Incorporate allosteric modulator co-administration in animal models to bypass protein binding limitations .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound's dose-response data?
- Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Report EC₅₀ values with 95% confidence intervals and apply the F-test to compare curve fits between wild-type and mutant receptors. For in vivo data, mixed-effects models account for inter-animal variability .
Q. How to validate the reproducibility of this compound's receptor activation assays?
- Answer :
Include positive controls (e.g., niacin for HCA2) in every assay plate.
Use intra-assay triplicates and inter-assay replicates across three independent experiments.
Adhere to FAIR data principles: Share raw fluorescence/Ca²⁺ flux data and analysis scripts in public repositories like Zenodo .
Q. What ethical considerations apply when translating this compound research to human trials?
- Answer :
- Obtain informed consent for biomarker collection (e.g., FFAs, lipid profiles).
- Disclose potential conflicts of interest (e.g., patent filings on this compound analogs).
- Follow CONSORT guidelines for clinical trial design and reporting .
Q. Data Contradiction Analysis
Q. How to interpret conflicting results between this compound's in vitro partial agonism and in vivo full efficacy?
- Answer :
- Hypothesis 1 : Tissue-specific receptor dimerization in vivo enhances signaling. Test using proximity ligation assays (PLA) in target tissues.
- Hypothesis 2 : Metabolites of this compound contribute to efficacy. Perform metabolite profiling (LC-HRMS) and test metabolites in vitro.
- Hypothesis 3 : Compensatory pathways (e.g., β-arrestin recruitment) mediate effects. Use β-arrestin knockout models .
Eigenschaften
IUPAC Name |
3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQYSJKGRPGMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851776-28-8 | |
Record name | MK-0354 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0354 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2005 AD | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MK-0354 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.